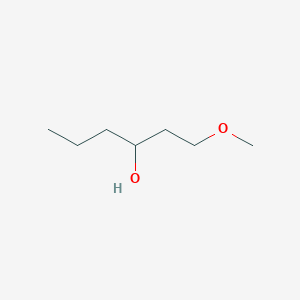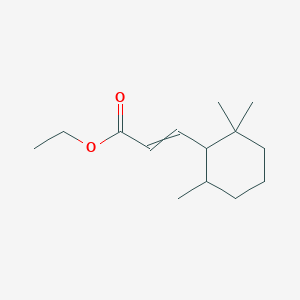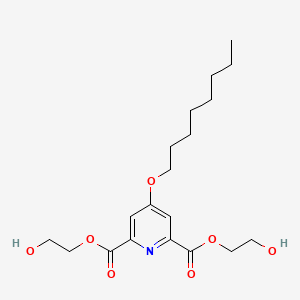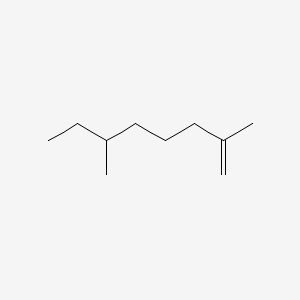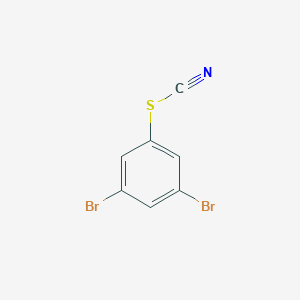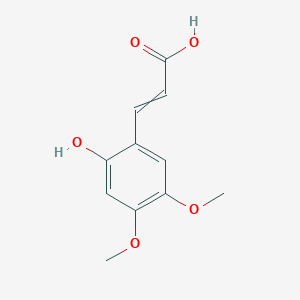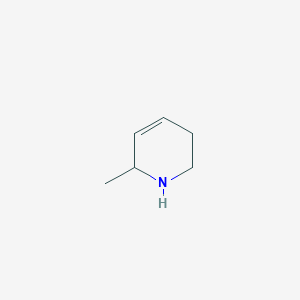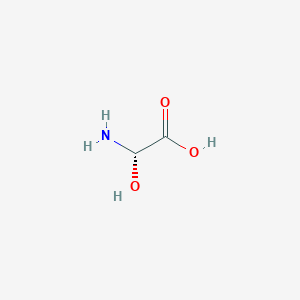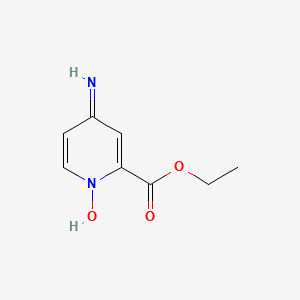
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
The synthesis of ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate typically involves a multi-component reaction. One common method is the reaction of ethyl aminocrotonates with derivatives of malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and catalysts to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but often include quinoline and pyridine derivatives .
Applications De Recherche Scientifique
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It can also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways involved depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Ethyl 1-hydroxy-4-imino-1,4-dihydropyridine-2-carboxylate can be compared to other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
What sets this compound apart is its unique functional groups, which provide distinct reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
138377-73-8 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl 1-hydroxy-4-iminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)7-5-6(9)3-4-10(7)12/h3-5,9,12H,2H2,1H3 |
Clé InChI |
PHZIOZMMGICWTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=N)C=CN1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


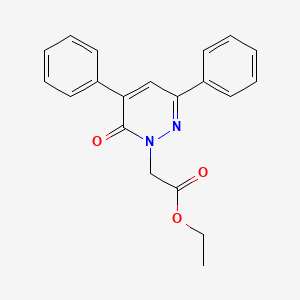
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
